4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine
Description
4-Methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine is a fused heterocyclic compound featuring a pyrrole ring fused to a pyridine ring. Its structure includes a methoxy (-OCH₃) group at position 4 and a methyl (-CH₃) group at position 6 (Figure 25 in ). This scaffold has garnered attention in medicinal chemistry due to its pharmacological versatility, including central nervous system (CNS) depressant activity and antiproliferative effects.
Properties
IUPAC Name |
4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-8-7(3-4-10-8)9(11-6)12-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDMIZINUSELCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=N1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
Reagents and Conditions: The starting material is dissolved in tetrahydrofuran, and formaldehyde is added.
Cyclization: The intermediate undergoes cyclization to form the desired pyrrolopyridine structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the methoxy or methyl positions.
Scientific Research Applications
4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Nitrogen Position and Activity
The position of nitrogen in the pyrrolopyridine scaffold significantly impacts biological activity:
- 1H-Pyrrolo[2,3-b]pyridine (Original Scaffold) : Exhibits strong kinase inhibitory activity.
- 1H-Pyrrolo[2,3-c]pyridine (5e) and 1H-Pyrrolo[3,2-c]pyridine (5f) : Relocation of nitrogen to positions 6 or 5 reduces inhibitory potency by >50%, irrespective of substituents ().
| Compound | Nitrogen Position | Inhibitory Activity (vs. Original Scaffold) | Reference |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | 7 | High | |
| 1H-Pyrrolo[2,3-c]pyridine | 6 | Reduced by 60% | |
| 1H-Pyrrolo[3,2-c]pyridine | 5 | Reduced by 70% |
Chloro-Substituted Derivatives
- CM01 (4-Chloro-2-(1-(4-methoxyphenyl)ethyl)-1-methyl-1H-pyrrolo[3,2-c]pyridine): Shows microtubule-depolymerizing activity and antiangiogenic effects in breast cancer xenografts.
Key Insight : Chloro substitution enhances microtubule targeting, whereas methoxy/methyl groups favor CNS activity.
Nitro-Substituted Derivatives
Functional Group Replacements
- 2-[(4-Phenyl-1-piperazinyl)butyl]-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Compound 31) : Replacing the methyl group with a piperazinylbutyl linker improves CNS depressant activity (87% locomotor inhibition at 1/20 LD₅₀).
Ring-Fused Derivatives
- 1H-Chromeno[3,2-c]pyridines: These derivatives, fused with a chromene ring, show selective MAO-B inhibition (IC₅₀: 1–10 µM) but lack significant cholinesterase activity (). In contrast, pyrrolo[3,2-c]pyridines with trimethoxyphenyl substituents exhibit antiproliferative effects (IC₅₀: 0.1–5 µM).
Stability and Pharmacokinetic Considerations
Biological Activity
4-Methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrrolopyridine family, characterized by a five-membered pyrrole ring fused to a six-membered pyridine ring. Its chemical structure is represented as follows:
- Chemical Formula : C_10H_10N_2O
- CAS Number : 1190320-88-7
This structure contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) for these organisms are reported to be below 15 µg/mL, demonstrating its potential as an antibacterial and antifungal agent .
Anticancer Activity
The compound has shown promise in anticancer research, particularly in inhibiting tumor cell proliferation. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including ovarian and breast cancer cells. The mechanism involves the induction of apoptosis and modulation of cell cycle progression . A notable study reported an IC50 value of 0.55 µM against HCT116 human colon cancer cells, indicating potent antiproliferative activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cancer progression, such as MPS1. It stabilizes an inactive conformation of the enzyme, preventing substrate binding and subsequent signaling cascades .
- Cellular Pathways : It modulates pathways related to apoptosis and cell proliferation, influencing cellular responses to stress and damage .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Anticancer Efficacy : A study focusing on the effects of this compound on ovarian cancer cells revealed that it significantly reduced cell viability and induced apoptosis through caspase activation .
- Antimicrobial Activity Assessment : In vitro tests showed that derivatives of this compound exhibited enhanced antimicrobial properties compared to standard antibiotics, suggesting its utility in developing new antimicrobial agents .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
